molecular formula C11H8BrFN2O B2672723 5-Bromo-1-(3-fluorobenzyl)pyrazin-2(1H)-one CAS No. 2092302-06-0

5-Bromo-1-(3-fluorobenzyl)pyrazin-2(1H)-one

Cat. No. B2672723
CAS RN: 2092302-06-0
M. Wt: 283.1
InChI Key: VAMPCIIFLVRTGP-UHFFFAOYSA-N
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Description

5-Bromo-1-(3-fluorobenzyl)pyrazin-2(1H)-one (BFB-P) is an organic compound with a broad range of applications in scientific research and laboratory experiments. It is a heterocyclic compound containing both nitrogen and bromine atoms and has been studied for its potential as a therapeutic agent. BFB-P has been investigated for its ability to regulate the expression of genes, modulate protein-protein interactions, and act as a potential drug candidate.

Scientific Research Applications

Electrochemical Properties and Sustainable Synthesis

Research on fluorinated hydrazino-pyrazoles explores their electrochemical properties in ionic liquids, suggesting applications in developing sustainable methods for obtaining various pyrazolotriazoles, which are valuable in material science and as potential intermediates in pharmaceutical synthesis (Costea, Fafilek, & Kronberger, 2014).

Crystal Structure Analysis

Studies on complexes involving bromo-fluorobenzyl pyrazinium compounds have provided insights into the crystal structures, indicating their relevance in material science for understanding molecular interactions and packing in solid states, which can influence the development of new materials (Jing & Img, 2003).

Organic Synthesis and Reactivity

Investigations into the reactivity and synthesis of bromobenzyl pyrazoles have highlighted their utility in organic synthesis, demonstrating the potential of these compounds to serve as intermediates in the creation of complex molecules with applications in medicinal chemistry and drug development (Bunce, Rogers, Nago, & Bryant, 2008).

DFT Studies and Molecular Structure

Density Functional Theory (DFT) studies on bromobenzyl pyrazoles have elucidated their molecular structure and electronic properties, which are crucial for designing compounds with specific physical, chemical, or biological activities. These insights can guide the development of new materials or bioactive molecules (Yang et al., 2021).

Biologically Active Lactones Synthesis

Research on the chemoenzymatic synthesis of structures related to bromobenzyl compounds highlights the potential for developing biologically active lactones, which are important in pharmaceuticals for their diverse biological activities (Carrera, Brovetto, & Seoane, 2013).

properties

IUPAC Name

5-bromo-1-[(3-fluorophenyl)methyl]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-10-7-15(11(16)5-14-10)6-8-2-1-3-9(13)4-8/h1-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMPCIIFLVRTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(N=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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